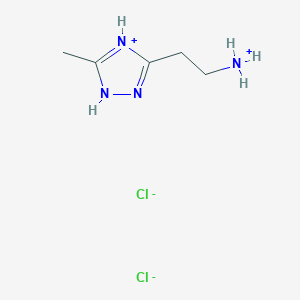

2-(5-methyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride” is a derivative of 3-methyl-1H-1,2,4-triazol-5-amine . It is a heterocyclic compound containing nitrogen atoms, especially a heterocyclic ring with three nitrogen atoms, like the 1,2,4-triazole ring .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular formula of 3-methyl-1H-1,2,4-triazol-5-amine is C3H6N4. It has an average mass of 98.106 Da and a monoisotopic mass of 98.059242 Da .Chemical Reactions Analysis

The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be characterized by various spectroscopic techniques. For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as 1,2,4-triazole derivatives have been known to interact with various targets like tubulin and copper ions .

Mode of Action

For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin , while others stabilize copper ions, enhancing their catalytic effect .

Biochemical Pathways

For example, some triazole derivatives have been found to inhibit tubulin polymerization , which is a crucial process in cell division.

Result of Action

Similar compounds have been found to have cytotoxic effects , suggesting that they may induce cell death.

Analyse Biochimique

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the triazole derivative and the biomolecule it interacts with.

Cellular Effects

Some triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Propriétés

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-4-ium-3-yl)ethylazanium;dichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-4-7-5(2-3-6)9-8-4;;/h2-3,6H2,1H3,(H,7,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCECWCZVZQXDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[NH+]C(=NN1)CC[NH3+].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide](/img/structure/B6086029.png)

![1-[1-(anilinocarbonyl)propyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6086044.png)

![1-Benzyl-2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]imidazole](/img/structure/B6086056.png)

![N-[1-({2-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B6086059.png)

![N-[(1,5-dimethylpyrazol-3-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B6086064.png)

![N-(2-methoxyethyl)-3-({1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6086079.png)

![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]-(4-chlorophenyl)methanol](/img/structure/B6086103.png)

![[4-[(2-Chlorophenyl)methyl]-1-(1-methoxypropan-2-yl)piperidin-4-yl]methanol](/img/structure/B6086104.png)

![N-(3-methoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6086122.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)

![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)